molecular formula C7H4Cl2N2 B1268074 4-Amino-3,5-dichlorobenzonitrile CAS No. 78473-00-4

4-Amino-3,5-dichlorobenzonitrile

Cat. No.: B1268074
CAS No.: 78473-00-4
M. Wt: 187.02 g/mol
InChI Key: COFNCCWGWXFACE-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichlorobenzonitrile is a useful research compound. Its molecular formula is C7H4Cl2N2 and its molecular weight is 187.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-3,5-dichlorobenzonitrile
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InChI

InChI=1S/C7H4Cl2N2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-2H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

COFNCCWGWXFACE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID10229109
Record name 4-Amino-3,5-dichlorobenzonitrile
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Molecular Weight

187.02 g/mol
Source PubChem
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CAS No.

78473-00-4
Record name 4-Amino-3,5-dichlorobenzonitrile
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Record name 4-Amino-3,5-dichlorobenzonitrile
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Record name 4-Amino-3,5-dichlorobenzonitrile
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Record name 4-amino-3,5-dichlorobenzonitrile
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The Evolution of Halogenated Benzonitrile Scaffolds in Organic Synthesis

The journey to the sophisticated halogenated benzonitriles of today is rooted in foundational reactions that have been the bedrock of aromatic chemistry for over a century. The introduction of both halogen and nitrile functionalities onto a benzene (B151609) ring has been a subject of extensive research, with early methods paving the way for the more refined techniques used in contemporary synthesis.

Historically, the Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, stands as a cornerstone achievement. wikipedia.orggeeksforgeeks.orgnumberanalytics.com This transformative reaction provided a reliable method to convert aryl diazonium salts, derived from anilines, into aryl halides and aryl nitriles using copper(I) salts as catalysts. wikipedia.orgnumberanalytics.com The ability to introduce a cyano group via diazotization followed by treatment with copper(I) cyanide opened up a new avenue for the synthesis of benzonitriles, which were previously accessible through more arduous routes like the dehydration of benzamides or high-temperature reactions of toluene (B28343) with ammonia (B1221849). google.comacs.orgyoutube.com Similarly, the halogenation of aromatic rings, another classic transformation, has been instrumental. These early methods, while revolutionary for their time, often required harsh conditions and stoichiometric amounts of reagents. lscollege.ac.in

The latter half of the 20th century and the dawn of the 21st century witnessed a paradigm shift with the advent of transition-metal-catalyzed cross-coupling reactions. The development of palladium-catalyzed cyanation of aryl halides, first reported in the 1970s, marked a significant leap forward. rsc.orgrsc.org These methods offered milder reaction conditions, greater functional group tolerance, and higher yields compared to the traditional Sandmeyer reaction. rsc.orgscielo.br Continuous innovation in this area has led to the use of various palladium catalysts and cyanide sources, including the less toxic potassium hexacyanoferrate(II), making the synthesis of halogenated benzonitriles more efficient and environmentally benign. organic-chemistry.org This evolution from classical stoichiometric reactions to modern catalytic processes has been crucial in making complex scaffolds like 4-Amino-3,5-dichlorobenzonitrile more accessible for research and industrial applications. rsc.org

The Significance of Aminated Halogenated Benzonitriles in Advanced Chemical Methodologies

The presence of an amino group on a halogenated benzonitrile (B105546) scaffold, as seen in 4-Amino-3,5-dichlorobenzonitrile, imparts a rich chemical reactivity that is highly valued in advanced organic synthesis. This trifunctional arrangement allows for a diverse range of chemical transformations, making these compounds versatile intermediates for the construction of more complex molecules.

The nitrile group itself is a valuable pharmacophore, often acting as a bioisostere for a carbonyl group and participating in hydrogen bonding interactions with biological targets. nih.gov It can also be readily transformed into other important functional groups such as amines, carboxylic acids, and tetrazoles, further expanding its synthetic utility. acs.org The amino group, on the other hand, serves as a powerful directing group in electrophilic aromatic substitution and as a nucleophile in various coupling reactions. Its presence can be crucial for building molecular complexity, for instance, in the synthesis of fused heterocyclic systems. The 4-aminoquinazoline core, which can be constructed from aminated precursors, is a prominent feature in a number of kinase inhibitors used in cancer therapy. numberanalytics.com

The interplay between the amino and halogen substituents is particularly significant. The amino group can be diazotized and subsequently replaced, a classic strategy for introducing a variety of functionalities. The chlorine atoms, while generally deactivating, can undergo nucleophilic aromatic substitution (SNAr) reactions, especially when activated by the electron-donating amino group or when coupled with strong nucleophiles under specific conditions. This reactivity allows for the introduction of a wide array of substituents at the 3- and 5-positions, leading to a diverse library of derivatives. For example, the dichloropyridine moiety, a close structural relative, is a key component in the synthesis of the COPD drug roflumilast. innospk.com The unique electronic and steric environment of aminated halogenated benzonitriles thus provides chemists with a powerful toolkit for creating novel chemical entities with tailored properties.

Research Trajectories and Future Perspectives of 4 Amino 3,5 Dichlorobenzonitrile

Precursor Synthesis and Amination Strategies for this compound

The synthesis of this compound is a critical process for obtaining a key building block used in the preparation of more complex molecules. The primary strategies involve the careful introduction of an amino group onto a pre-existing dichlorinated benzonitrile framework.

Amination Reactions of Halogenated Aromatic Nitrile Precursors

A common and effective method for synthesizing this compound involves the amination of a tri-halogenated precursor. Specifically, 3,4,5-trichlorobenzonitrile (B3055599) serves as a typical starting material. In this process, the chlorine atom at the 4-position is selectively replaced by an amino group through a nucleophilic aromatic substitution (SNAr) reaction. The greater lability of the para-chloro group compared to the meta-chloro groups facilitates this regioselective substitution. The reaction is typically carried out using an aminating agent such as ammonia (B1221849) or ammonium (B1175870) hydroxide (B78521) in a suitable solvent system.

Another synthetic route starts from 4-bromo-2,6-difluoroaniline (B33399). nih.gov This compound undergoes a cyanation reaction, often using a reagent like copper(I) cyanide (CuCN) in a solvent such as dimethylformamide (DMF), to replace the bromo group with a nitrile group, yielding the analogous 4-amino-3,5-difluorobenzonitrile (B171853). nih.gov While this example produces the difluoro analogue, the principle of substituting a para-halogen with a nitrile group is a key strategy in this chemical family.

Catalytic Systems in this compound Synthesis (e.g., Copper Compound Catalysis)

To facilitate the challenging C-N bond formation in nucleophilic aromatic substitution reactions, catalytic systems are often employed. Copper compounds are particularly notable catalysts for these amination reactions. rsc.org Copper(I) salts, such as cuprous oxide or copper(I) iodide, can activate the aromatic ring, making it more susceptible to nucleophilic attack by the aminating agent. nih.gov The catalyst lowers the activation energy of the reaction, often allowing for milder reaction conditions and improved yields. rsc.org

Recent advancements in catalysis have also explored copper-catalyzed systems for transnitrilation, where arylboron compounds react with a nitrile source like dimethylmalononitrile, showcasing the versatility of copper in forming aryl nitrile compounds. rsc.org While not a direct amination, this highlights copper's role in constructing the core benzonitrile structure.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Achieving high yield and purity in the synthesis of this compound requires careful optimization of several reaction parameters. Key factors include temperature, solvent, catalyst concentration, and reaction time.

Temperature: The reaction temperature is a critical parameter. Higher temperatures generally increase the reaction rate but can also lead to the formation of unwanted byproducts. Finding the optimal temperature is essential for maximizing the yield of the desired product.

Solvent: The choice of solvent can significantly influence the reaction's efficiency. Solvents like N,N-dimethylformamide (DMF) or deep eutectic solvents (DES) like choline (B1196258) chloride/urea are often used. nih.govresearchgate.net The solvent's polarity and ability to dissolve reactants and intermediates play a crucial role. researchgate.net

Catalyst Loading: The amount of catalyst used must be optimized. While a sufficient amount is necessary to promote the reaction effectively, using an excess can lead to unnecessary cost and potential contamination of the product. researchgate.net Studies have shown that optimizing catalyst loading, for instance to 10 mol%, can be sufficient to achieve high yields. researchgate.netresearchgate.net

Reaction Time: The duration of the reaction is monitored to ensure the starting material is consumed while minimizing the degradation of the product or the formation of side products. mdpi.com

The table below summarizes findings from various studies on optimizing reaction conditions for related amination and substitution reactions.

ParameterConditionObservationReference
Catalyst No CatalystTrace or no product formed, even at reflux conditions. researchgate.netresearchgate.net
Catalyst Loading 5 mol% vs 10 mol%Increasing catalyst from 5% to 10% enhanced yield from 82% to 98%. researchgate.net
Solvent Water vs. Organic SolventsAqueous media, like PEG-400 in water, can accelerate reactions and improve yields compared to ethanol. researchgate.net
Temperature Room Temp vs. RefluxReactions often show significantly higher yields at elevated temperatures (reflux) compared to room temperature. researchgate.net

Derivatization Reactions of this compound

The presence of three distinct functional sites—the amino group, the nitrile group, and the chlorinated aromatic ring—makes this compound a versatile intermediate for further chemical modification.

Nucleophilic Substitution Reactions Involving the Aromatic Ring

While the amino group is an activating group, the presence of two electron-withdrawing chlorine atoms and a nitrile group generally deactivates the ring towards electrophilic substitution. However, the chlorine atoms can potentially undergo nucleophilic aromatic substitution (SNAr) under forcing conditions or with highly activated nucleophiles, although this is less common than reactions at the amino or nitrile moieties.

More frequently, derivatization involving the ring begins with a transformation of the amino group itself. For instance, the amino group can be converted into a diazonium salt, which is an excellent leaving group and can be subsequently replaced by a wide variety of nucleophiles (a Sandmeyer-type reaction). This two-step process allows for the introduction of groups such as hydroxyl, cyano, or additional halogens at the 4-position, fundamentally altering the substitution pattern of the aromatic ring. rsc.org

Transformations of the Nitrile Functional Group

The nitrile group (-C≡N) is a highly versatile functional group that can be converted into several other functionalities.

Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxamide (4-amino-3,5-dichlorobenzamide) as an intermediate, and upon further hydrolysis, the corresponding carboxylic acid (4-amino-3,5-dichlorobenzoic acid). For example, the related 4-amino-3,5-difluorobenzonitrile is converted to 4-amino-3,5-difluorobenzoic acid by refluxing with aqueous sodium hydroxide. nih.gov

Reduction: The nitrile group can be reduced to a primary amine, yielding (4-amino-3,5-dichlorophenyl)methanamine. This transformation is typically achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This adds a methylene (B1212753) spacer between the aromatic ring and the newly formed amino group.

These transformations significantly expand the synthetic utility of this compound, allowing it to serve as a precursor to a wide array of more complex molecules.

Reactions of the Amino Functional Group

Exploration of Novel Synthetic Routes and Green Chemistry Approaches

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives.

One approach involves the direct amination of polychlorinated aromatic compounds. For example, the amination of 3,4,5-trichlorobenzotrifluoride with ammonia at high temperatures and pressures can produce 4-amino-3,5-dichlorobenzotrifluoride, a structurally related compound. google.com This method avoids the use of harsh nitrating and reducing agents often employed in traditional synthetic routes.

Another avenue of exploration is the use of catalytic systems to improve reaction efficiency and selectivity. For instance, the synthesis of aminobenzonitriles has been achieved through the dehydration of aminobenzamides using reagents like phenylphosphonic dichloride. researchmap.jp While not directly applied to the 4-amino-3,5-dichloro isomer in the provided literature, such methods represent a potential green alternative to traditional dehydration processes.

Furthermore, the development of one-pot syntheses and the use of greener solvents are key areas of focus in modern organic synthesis. These approaches aim to reduce waste, energy consumption, and the use of hazardous materials, aligning with the principles of green chemistry.

Role as a Key Intermediate in Organic Synthesis

The unique arrangement of reactive sites—the nucleophilic amino group, the electrophilic carbon of the nitrile group, and the chlorinated aromatic ring—allows this compound to serve as a foundational building block for a diverse range of more complex molecules.

Precursor for Agrochemical Synthesis

The dichlorinated aniline (B41778) scaffold is a common structural motif in modern agrochemicals. While direct synthesis pathways for commercial pesticides using this compound are not extensively documented in public literature, its structural analogs are crucial. For instance, the related compound 4-Amino-3,5-dichlorobenzotrifluoride is a key intermediate in the synthesis of novel pyrazole (B372694) broad-spectrum insecticides. guidechem.com These insecticides show excellent control against a variety of pests. guidechem.com The chemical principles involved in the synthesis of such agrochemicals, which often involve the modification of the amino group, are directly applicable to this compound, positioning it as a valuable precursor for the development of new active ingredients.

Table 1: Related Precursors in Agrochemical Synthesis

Precursor Compound Resulting Agrochemical Class Reference
4-Amino-3,5-dichlorobenzotrifluoride Pyrazole Insecticides (e.g., for Rynaxypyr) guidechem.com

Building Block for Pharmaceutical Compounds and Intermediates

In medicinal chemistry, the this compound framework is a valuable starting point for creating pharmaceutical compounds. The amino and nitrile groups can undergo a wide variety of chemical transformations to build the complex architectures required for biologically active molecules. For example, related structures are used in the synthesis of HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs). Furthermore, patent literature describes the reduction of related aminoketones, such as 2-t-butylamino-4'-amino-3',5'-dichloroacetophenone, to form 1-(4'-amino-3',5'-dichlorophenyl)-2-alkylaminoethanol derivatives, which are important pharmaceutical intermediates. google.com The synthesis of these molecules highlights the utility of the 4-amino-3,5-dichlorophenyl moiety as a core structure in drug discovery and development. google.com

Table 2: Pharmaceutical Intermediates from Related Dichloroaniline Structures

Starting Moiety Synthetic Transformation Resulting Intermediate Class Reference
4'-Amino-3',5'-dichloroacetophenone Ketone Reduction 1-(4'-amino-3',5'-dichlorophenyl)ethanols google.com

Synthesis of Specialized Organic Materials (e.g., Dyes, Engineering Plastics, Photosensitive Materials)

The functional groups on this compound make it a candidate for the synthesis of specialized organic materials. The amino group can be diazotized to produce azo dyes, where the dichloro-substituents could modulate the color and lightfastness of the resulting material. Moreover, the structure is related to precursors used in creating photosensitive materials. Research on 4-amino-3,5-difluorobenzonitrile, a close structural analog, has shown its use as an intermediate in the synthesis of visible-light-responsive azobenzene (B91143) derivatives. researchgate.netnih.gov These azobenzenes are a class of photoswitchable molecules with applications in data storage and molecular machines. researchgate.netnih.gov This suggests a potential pathway for converting this compound into advanced photosensitive materials.

Table 3: Potential Applications in Organic Materials

Functional Group(s) Potential Reaction Material Class Analog-Based Reference
Amino Group Diazotization and coupling Azo Dyes General Principle

Application as a Catalyst Ligand Precursor

While not its most common application, this compound has the potential to be used as a precursor for catalyst ligands. The amino group can be reacted with aldehydes or ketones to form Schiff base ligands. The nitrogen atom of the nitrile group also possesses a lone pair of electrons that can coordinate to metal centers. The electronic properties of such ligands, and thus the reactivity of the resulting metal catalyst, would be significantly influenced by the electron-withdrawing chlorine atoms on the aromatic ring. This allows for the fine-tuning of a catalyst's performance in reactions such as hydrogenation or cross-coupling.

Utility in Supramolecular Chemistry and Crystal Engineering

The study of how molecules interact and arrange themselves in the solid state is known as crystal engineering, a subfield of supramolecular chemistry. The structure of this compound is well-suited for forming predictable and stable crystalline lattices through a combination of non-covalent interactions.

Crystal structure analyses of highly similar molecules, such as 4-amino-3,5-dichloropyridine and 4-amino-3,5-difluorobenzonitrile, provide insight into the interactions that would govern the crystal packing of this compound. researchgate.netnih.govnih.gov These key interactions include:

N—H⋯N Hydrogen Bonding: The amino group acts as a hydrogen bond donor, while the nitrogen of the nitrile group on a neighboring molecule acts as an acceptor. This strong interaction often leads to the formation of extended supramolecular chains or networks. nih.gov

Halogen Bonding and Halogen-π Interactions: The chlorine atoms can act as electrophilic regions (halogen bond donors) and interact with nucleophilic sites like the nitrile nitrogen or the electron-rich π-system of an adjacent benzene (B151609) ring. nih.gov

π–π Stacking: The aromatic rings of adjacent molecules can stack on top of each other, an interaction driven by favorable electrostatic and van der Waals forces. researchgate.netnih.gov

By controlling these interactions, chemists can design and synthesize new crystalline materials with specific properties, and this compound serves as an excellent model compound for studying the interplay of these fundamental forces.

Table 4: Key Supramolecular Interactions

Interaction Type Donor Acceptor Significance in Crystal Packing Analog-Based Reference
Hydrogen Bonding Amino Group (N-H) Nitrile Group (N) Formation of primary structural motifs (e.g., chains) nih.govnih.gov
Halogen Interaction Chlorine Atom (Cl) Nitrile (N) or π-system Consolidation and linking of primary motifs nih.gov

Biological Activity and Mechanistic Insights of 4 Amino 3,5 Dichlorobenzonitrile and Its Derivatives

Investigation of Diverse Biological Activities

Derivatives of the aminodichlorobenzonitrile structure have shown a range of biological activities. The core structure is recognized for its potential in the synthesis of compounds with therapeutic properties. For instance, the related compound 4-amino-3,5-dichloropyridine (B195902), which shares the dichlorinated amino-substituted aromatic ring, is noted for its utility in developing agents against inflammatory diseases, bacterial infections, and even hyperthyroidism. nih.gov Research into various substituted benzonitrile (B105546) and aniline (B41778) derivatives has revealed activities spanning antimicrobial, antiviral, and enzyme inhibition domains. The specific substitution pattern of 4-amino-3,5-dichlorobenzonitrile contributes to its reactivity and potential interactions with biological targets.

Enzyme Inhibition Studies

The aminodichlorobenzonitrile framework has been identified as a potential source of enzyme inhibitors. Notably, derivatives of the isomeric 2-amino-3,5-dichlorobenzonitrile (B1269155) have been flagged as potential inhibitors of farnesyltransferase, an enzyme that is a target in oncogenesis research. Furthermore, studies on related structures highlight the role of aminobenzamides in enzyme modulation. For example, 3-aminobenzamide, while primarily known as a poly(ADP-ribose) polymerase inhibitor, has also been shown to inhibit cytochrome P450 enzymes. nih.gov This suggests that aminobenzonitrile derivatives could also interact with key enzyme systems, a promising avenue for therapeutic development. The electronic properties conferred by the nitrile and halogen groups on the this compound ring are crucial for these potential inhibitory activities.

Antimicrobial Efficacy of Synthesized Derivatives (e.g., against Bacteria and Fungi)

The development of new antimicrobial agents is a critical area of research due to rising drug resistance. mdpi.com Derivatives containing the dichlorinated aniline or benzonitrile motif have shown significant promise. For example, studies on derivatives of the isomeric 2-amino-3,5-dicarbonitrile have demonstrated potent activity against various bacterial strains. Similarly, novel aurone (B1235358) derivatives synthesized with amino and acetamido groups have shown interesting antimicrobial activity against both Gram-positive and Gram-negative bacteria. mdpi.com

Research on N-arylcinnamamides has shown that derivatives substituted with 3,5-dichloro groups exhibit significant antibacterial activity against Enterococcus faecalis and vancomycin-resistant enterococci (VRE). mdpi.com The data below illustrates the minimum inhibitory concentrations (MIC) for related antimicrobial compounds, highlighting the potential of this chemical class.

Compound/DerivativeTarget OrganismMinimum Inhibitory Concentration (MIC)
2-amino-3,5-dicarbonitrile derivativeStaphylococcus aureus2 µg/mL.
2-amino-3,5-dicarbonitrile derivativeStaphylococcus epidermidis1 µg/mL.
2-amino-3,5-dicarbonitrile derivativeEscherichia coli4 µg/mL.
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativeCandida tropicalis25 µg/mL. researchgate.net
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivativeCandida albicans22 µg/mL. researchgate.net

These findings underscore the potential of synthesizing new derivatives based on the this compound scaffold to combat bacterial and fungal pathogens. mdpi.comresearchgate.net

Development of Antiviral Agents

Nitrogen-containing heterocyclic compounds (N-heterocycles) are a cornerstone in the development of antiviral drugs, as they can interfere with various stages of the viral life cycle. nih.gov While direct antiviral studies on this compound are not extensively documented, research into related structures provides a basis for its potential. For instance, derivatives of its isomer, 2-amino-3,5-dichlorobenzonitrile, have been suggested to possess antiviral properties. The broader class of N-heterocycles, such as thiazolidinones and pyrazofurin, have demonstrated efficacy against a range of DNA and RNA viruses, including Herpes Simplex Virus and Influenza. nih.govnih.gov The structural motifs present in this compound make it a viable candidate for inclusion in screening libraries for new antiviral agents.

Structure-Activity Relationship (SAR) Analysis of this compound Derivatives

Understanding the relationship between a molecule's structure and its biological activity is fundamental to medicinal chemistry. For derivatives of this compound, key structural features like isomerism and halogenation play a critical role.

The specific placement of functional groups on the benzene (B151609) ring can dramatically alter a compound's biological and physical properties. nih.gov In the case of aminodichlorobenzonitriles, the relative positions of the amino, cyano, and chloro groups are crucial. For example, the melting point of 2-amino-3,5-dichlorobenzonitrile is higher than its 4-amino isomer, which is attributed to stronger intermolecular hydrogen bonding in the ortho configuration.

Studies on other classes of molecules have shown that positional isomerism directly affects biological efficacy. In novel oxazolidinone derivatives, a linear attachment of a benzotriazole (B28993) pendant resulted in greater antibacterial potency compared to an angular attachment. nih.gov Similarly, research on chiral compounds like 3-Br-acivicin revealed that only specific stereoisomers displayed significant antiplasmodial activity, suggesting that biological targets and transport systems can be highly selective. mdpi.com These examples highlight that even subtle changes in the arrangement of substituents on the this compound scaffold could lead to significant differences in biological activity.

The presence and nature of halogen atoms on a drug candidate can profoundly influence its interactions with biological targets. nih.govnih.gov The two chlorine atoms on the this compound ring are expected to enhance hydrophobic interactions and alter the electronic nature of the molecule. nih.gov

Research on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives demonstrated that the substitution of halogen atoms on the benzene ring increased the binding affinity to human serum albumin (HSA). nih.govnih.gov The study found that the binding affinity increased with the atomic number of the halogen, suggesting that these interactions are spontaneous and driven mainly by hydrophobic forces. nih.gov Similarly, SAR studies of dichloropyridine derivatives found that the 3,5-dichloro substitution was critical for their antagonistic activity at the P2X7 receptor, a target for anti-inflammatory agents. elsevierpure.com This indicates that the chlorine atoms in this compound are not merely passive substituents but are key contributors to its potential biological interactions and efficacy.

Role of the Amino Group in Bioactive Molecule Synthesis

The primary amino group (NH₂) attached to the benzene ring of this compound is a key functional handle for the synthesis of a diverse array of biologically active derivatives. Its nucleophilic nature allows for a variety of chemical transformations, leading to the formation of new carbon-nitrogen and other heteroatom bonds. This versatility is crucial in the construction of more complex molecular architectures with tailored pharmacological profiles.

One of the most common strategies to leverage the amino group is through the formation of Schiff bases (imines). This is typically achieved by the condensation reaction of the primary amine with various aldehydes or ketones. The resulting imine bond (-N=CH-) introduces a new point of structural diversity and can be crucial for biological activity. For instance, Schiff bases derived from heterocyclic amines have demonstrated a broad spectrum of pharmacological effects, including antimicrobial and antifungal activities. nih.govmdpi.comnih.gov Studies on Schiff bases derived from 4-aminoantipyrine (B1666024) and various cinnamaldehydes have shown that these compounds can exhibit significant antitumor and antibacterial effects. mdpi.com

Furthermore, the amino group serves as a critical precursor for the synthesis of various heterocyclic compounds. Through cyclization reactions with appropriate reagents, the aniline-type nitrogen of this compound and its analogues can be incorporated into new ring systems. For example, 4-amino-1,2,4-triazole (B31798) derivatives can be used to synthesize a variety of Schiff and Mannich bases that have shown promising antibacterial and antifungal activities. researchgate.net The synthesis of thiazolo[5,4-d]pyrimidines, a class of compounds with pharmaceutical importance, can also originate from precursors containing an amino group, highlighting its role in building complex heterocyclic frameworks. clockss.org

The modification of the amino group can also influence the physicochemical properties of the resulting molecules, which in turn can affect their biological activity. For example, N-acylation of the amino group can alter the polarity and hydrogen bonding capacity of the molecule, potentially leading to improved cell permeability or enhanced binding to a biological target.

Table 1: Examples of Bioactive Molecules Synthesized via Amino Group Modification

Starting Compound Analogue Reagent Resulting Bioactive Moiety Reported Biological Activity Reference
4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione Benzaldehydes Schiff Base Antifungal nih.gov
4-Aminoantipyrine Cinnamaldehydes Schiff Base Anticancer, Antibacterial mdpi.com
4-Amino-3-(2,4-dichloro-5-fluorophenyl)-5-mercapto-1,2,4-triazole Formaldehyde, Amines Mannich Base Antibacterial, Antifungal researchgate.net
2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide Thiosemicarbazides Thiosemicarbazide derivative Lipase and α-glucosidase inhibition nih.gov

Molecular Target Identification and Pathway Elucidation

Understanding the molecular targets and the biological pathways modulated by derivatives of this compound is fundamental to their development as therapeutic agents. While research in this specific area is ongoing, studies on structurally related compounds provide valuable mechanistic insights.

A significant finding is the potential for dichlorobenzonitrile derivatives to act as enzyme inhibitors. Research on 2-amino-3,5-dichlorobenzonitrile has pointed towards its derivatives as potential inhibitors of farnesyltransferase. This enzyme is a key component in the post-translational modification of Ras proteins, which are frequently mutated in human cancers. Inhibition of farnesyltransferase can disrupt Ras signaling pathways, making it a compelling target for anticancer drug development.

The nitrile group itself is recognized as a key pharmacophore in many drugs, often acting as a bioisostere for a carbonyl group and participating in hydrogen bonding with protein residues. nih.gov Its electron-withdrawing nature also influences the electronic properties of the aromatic ring, which can be critical for target binding. nih.gov

Analytical and Spectroscopic Investigations in the Context of Research on 4 Amino 3,5 Dichlorobenzonitrile

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental in the analysis of 4-Amino-3,5-dichlorobenzonitrile. These techniques are routinely used to assess the purity of the compound and to monitor the progress of chemical reactions in which it is a reactant or product.

HPLC, especially in the reverse-phase mode, has been demonstrated as a suitable method for the analysis of this compound. A simple isocratic method can be employed for the separation and quantification of this compound. For instance, a C18 column with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid can achieve effective separation. For applications requiring mass spectrometric detection (LC-MS), a volatile acid such as formic acid is substituted for phosphoric acid. nist.gov The versatility of this HPLC method allows for its adaptation to fast UPLC (Ultra-Performance Liquid Chromatography) applications by using columns with smaller particle sizes (e.g., 3 µm), and it is also scalable for preparative separations to isolate impurities. nist.gov

Gas chromatography is another powerful technique for the purity assessment of this compound, with some suppliers indicating a purity of ≥98.0% as determined by GC. fishersci.com GC analysis can also be instrumental in monitoring the progress of reactions, such as the conversion of a bromo-analogue to the desired nitrile, by analyzing reaction aliquots. sigmaaldrich.com

Below is an interactive data table summarizing typical chromatographic conditions for the analysis of this compound and related compounds.

ParameterHPLCGC
Stationary Phase C18 (Octadecylsilane) nist.govchemspider.comSPB-1 (100% Dimethylpolysiloxane) researchgate.net
Mobile Phase/Carrier Gas Acetonitrile/Water/Phosphoric Acid (or Formic Acid for MS) nist.govHelium or Nitrogen
Detection UV, MS nist.govFlame Ionization Detector (FID), MS researchgate.net
Application Purity assessment, reaction monitoring, preparative separation nist.govPurity assessment, reaction monitoring fishersci.comsigmaaldrich.com

Spectroscopic Characterization in Synthetic Research (e.g., FT-IR, NMR for derivatives)

Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable tools in the synthetic research of this compound and its derivatives. These methods provide detailed information about the molecular structure and functional groups present in the synthesized compounds.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. The presence of an amino group (-NH₂) would be indicated by stretching vibrations in the region of 3300-3500 cm⁻¹. The nitrile group (C≡N) typically shows a sharp absorption band around 2220-2260 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations of the benzene (B151609) ring would appear in the 1450-1600 cm⁻¹ region. The C-Cl stretching vibrations would be observed in the fingerprint region, typically below 800 cm⁻¹. While a specific spectrum for this compound is not detailed in the provided search results, the NIST Chemistry WebBook provides the gas-phase IR spectrum for the related compound, 4-amino-3-chlorobenzonitrile, which can serve as a reference. nist.gov Additionally, research on 4-amino-3,5-difluorobenzonitrile (B171853) includes characterization by FT-IR, highlighting the utility of this technique for halogenated aminobenzonitriles. google.com

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are crucial for the structural elucidation of this compound and its derivatives.

In the ¹H NMR spectrum of the parent compound, the aromatic protons would appear as a singlet due to the symmetrical substitution pattern on the benzene ring. The chemical shift of these protons would be influenced by the electron-donating amino group and the electron-withdrawing chloro and cyano groups. The protons of the amino group would also give rise to a signal, the chemical shift of which can be solvent-dependent.

In the ¹³C NMR spectrum, distinct signals would be observed for each unique carbon atom in the molecule. The carbon atom of the nitrile group (C≡N) is expected to resonate at a characteristic downfield chemical shift. The chemical shifts of the aromatic carbons would be influenced by the attached substituents. Studies on amino acid and peptide derivatives have shown that the chemical shifts of carbonyl and other carbons can be sensitive to the molecular environment and intermolecular interactions. mdpi.com Research on other benzonitrile (B105546) derivatives, such as 3,5-dichlorobenzonitrile (B1202942) and 4-amino-2-(trifluoromethyl)benzonitrile, provides reference data for the expected chemical shifts in such structures. chemicalbook.comchemicalbook.com

The table below summarizes the expected spectroscopic features for this compound.

Spectroscopic TechniqueFunctional GroupExpected Wavenumber (cm⁻¹)/Chemical Shift (ppm)
FT-IR Amino (-NH₂)3300-3500
Nitrile (C≡N)2220-2260
Aromatic C=C1450-1600
C-Cl< 800
¹H NMR Aromatic-HSinglet, chemical shift influenced by substituents
Amino-HBroad singlet, solvent-dependent
¹³C NMR Nitrile Carbon (C≡N)Downfield region
Aromatic CarbonsDistinct signals based on substitution pattern

X-ray Crystallography in Structural Elucidation of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. This technique has been applied to derivatives of this compound to unambiguously establish their molecular and supramolecular structures.

A study on the closely related compound, 4-amino-3,5-difluorobenzonitrile, utilized single-crystal X-ray diffraction to elucidate its crystal structure. nih.gov The analysis revealed the quinoid character of the phenyl ring and distortions in the bond angles due to the presence of the fluorine substituents. nih.gov The molecules in the crystal were found to be connected by N—H⋯N and N—H⋯F hydrogen bonds, as well as π-stacking interactions. nih.gov This detailed structural information is invaluable for understanding the solid-state properties of these compounds. Given the structural similarities, it can be inferred that the crystal structure of this compound would also be significantly influenced by hydrogen bonding involving the amino group and halogen-π interactions.

Furthermore, the crystal structure of 4-amino-3,5-dichloropyridine (B195902) has been determined, showing that the molecules are assembled through strong N—H⋯N hydrogen bonds, forming supramolecular chains. nih.gov These chains are further interconnected by offset π–π stacking and halogen–π interactions. nih.gov Such studies on analogous structures provide a strong basis for predicting the types of intermolecular forces that would govern the crystal packing of this compound and its derivatives.

Use as an Internal Standard in Quantitative Analytical Methods (for the parent compound and potential relevance for derivatives)

In quantitative analytical chemistry, an internal standard is a substance that is added in a constant amount to samples, the blank, and calibration standards in a chemical analysis. The use of an internal standard helps to correct for the loss of analyte during sample preparation and analysis.

While there is no specific mention in the provided search results of this compound being used as an internal standard, its structural analogue, 3,5-dichlorobenzonitrile, has been employed as an internal standard in the GC-MS determination of other chlorinated benzonitriles in food samples. sigmaaldrich.com This suggests that this compound could also be a suitable internal standard for the analysis of structurally related compounds, particularly other substituted benzonitriles.

For more precise quantitative analysis, especially when using mass spectrometry-based methods like LC-MS, stable isotope-labeled internal standards are preferred. nih.gov These are versions of the analyte where one or more atoms have been replaced by a heavier isotope (e.g., ¹³C, ¹⁵N, or ²H). The use of isotopically labeled amino acids as internal standards for the quantification of amino acids in biological samples is a well-established technique. nih.govescholarship.org By analogy, a stable isotope-labeled version of this compound or its derivatives could serve as an ideal internal standard for accurate quantification in complex matrices, as it would have nearly identical chemical and physical properties to the analyte, but a different mass that can be distinguished by the mass spectrometer.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-Amino-3,5-dichlorobenzonitrile, and how do they influence its handling in laboratory settings?

  • Answer : The compound has a molecular weight of 187.03 g/mol and a melting point range of 116–120°C . Its hazard codes (R20/21/22-43) indicate risks of skin/eye irritation and respiratory toxicity, necessitating precautions like fume hood use and personal protective equipment (PPE) during handling. The nitrile group (-CN) and chlorine substituents contribute to its polarity and stability, requiring anhydrous conditions for reactions .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Answer : While direct synthesis methods are not explicitly detailed in the evidence, analogous protocols involve:

  • Nucleophilic aromatic substitution : Reacting 3,5-dichloro-4-nitrobenzonitrile with reducing agents (e.g., H₂/Pd-C) to replace nitro groups with amino groups .
  • Functional group interconversion : Starting from halogenated benzamide precursors via dehydration (e.g., using P₂O₅ or SOCl₂) to form the nitrile group .
  • Cross-coupling reactions : Utilizing palladium catalysts for introducing substituents, though this requires precise control of reaction conditions .

Q. How can spectroscopic methods be used to characterize this compound and its derivatives?

  • Answer :

  • FT-IR : Identify the nitrile stretch (~2240 cm⁻¹) and amino N-H stretches (~3300–3500 cm⁻¹) .
  • ¹H/¹³C NMR : Resolve aromatic protons (δ 6.8–7.5 ppm) and carbons, with chlorine-induced deshielding effects .
  • X-ray crystallography : Confirm molecular geometry and hydrogen-bonding patterns in crystalline derivatives .
  • Mass spectrometry (MS) : Validate molecular ion peaks (m/z = 187.03) and fragmentation patterns .

Advanced Research Questions

Q. How can substitution reactions at the chlorine positions be optimized to synthesize novel derivatives?

  • Answer :

  • Reagent selection : Use nucleophiles (e.g., amines, alkoxides) with polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C) to facilitate displacement .
  • Catalysis : Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields in biphasic systems .
  • Monitoring : Track reaction progress via HPLC or TLC, isolating products using column chromatography with gradient elution .

Q. What computational approaches are effective in predicting the electronic structure and reactivity of this compound?

  • Answer :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
  • Hartree-Fock hybrid methods : Model charge distribution and dipole moments to explain solvent interactions .
  • Molecular dynamics simulations : Study thermal stability and degradation pathways under varying conditions .

Q. How can contradictions in biological activity data for derivatives be resolved?

  • Answer :

  • Dose-response studies : Establish concentration-dependent effects using assays like MTT or enzymatic inhibition tests .
  • Structure-activity relationship (SAR) : Correlate substituent electronegativity (e.g., Cl vs. F) with activity trends .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites influencing observed discrepancies .

Q. What experimental strategies mitigate challenges in reducing the nitrile group to an amine without side reactions?

  • Answer :

  • Catalytic hydrogenation : Use Pd/C or Raney Ni under controlled H₂ pressure (1–3 atm) in ethanol/THF, monitoring pH to avoid over-reduction .
  • Selective reducing agents : Employ LiAlH₄ in anhydrous ether at 0°C to minimize byproduct formation .
  • Protecting groups : Temporarily shield the amino group (e.g., with Boc anhydride) during nitrile reduction .

Methodological Notes

  • Data Validation : Cross-reference experimental results with computational predictions (e.g., DFT-calculated IR/NMR spectra) to resolve structural ambiguities .
  • Safety Protocols : Adhere to hazard codes (R20/21/22-43) by using closed-system reactors and neutralization traps for waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.